3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
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Overview
Description
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic molecule It features a distinctive trifluoromethyl group, pyrrolidine ring, and isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide often involves multi-step reactions starting from readily available precursors:
Initial Cyclization: : Formation of the dihydroisoquinoline ring typically involves a Pictet-Spengler reaction.
Pyrrolidine Formation: : The pyrrolidine ring is synthesized through the condensation of an appropriate amine with a suitable carbonyl precursor.
Trifluoromethylation: : Introduction of the trifluoromethyl group might use reagents like trifluoromethyl iodide under controlled conditions.
Industrial Production Methods
Scaling up to industrial production demands optimized conditions:
Catalysts: : Use of efficient catalysts to drive the reactions.
Purification: : Robust purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential to undergo oxidation at various sites, particularly on the isoquinoline ring.
Reduction: : The pyrrolidine ring might participate in reduction reactions.
Substitution: : The trifluoromethyl and isoquinoline groups can partake in nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride for reduction reactions.
Substitution Reactions: : Conditions vary based on desired substitutions, often involving strong acids or bases as catalysts.
Major Products
Reaction outcomes vary, but potential major products include:
Oxidized derivatives: : Modified isoquinoline structures.
Reduced derivatives: : Altered pyrrolidine rings.
Substituted products: : Variations in the trifluoromethyl or phenyl groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used in complex organic synthesis as intermediates due to its multifunctional groups.
Biology
Enzyme Inhibition: : Acts as a potential enzyme inhibitor, influencing various biochemical pathways.
Medicine
Pharmaceutical Development: : Investigated for its potential as a therapeutic agent targeting specific cellular mechanisms.
Industry
Material Science: : Utilized in developing novel materials with unique chemical properties.
Mechanism of Action
The compound interacts with molecular targets such as enzymes or receptors:
Enzyme Binding: : It binds to active sites, altering enzymatic activity.
Receptor Modulation: : Influences receptor behavior, affecting downstream signaling pathways.
Comparison with Similar Compounds
When compared with similar compounds, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide stands out due to its trifluoromethyl group:
Similar Compounds: : Includes other pyrrolidine derivatives and isoquinoline compounds.
Uniqueness: : Its specific combination of functional groups imparts distinct chemical properties and reactivity patterns.
This uniqueness makes it a valuable compound for a wide range of scientific research and industrial applications, promising continued interest and exploration in various fields.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O/c22-21(23,24)17-5-7-18(8-6-17)25-20(28)27-12-10-19(14-27)26-11-9-15-3-1-2-4-16(15)13-26/h1-8,19H,9-14H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIUUSJWSFSMBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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